Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2180010-55-1
VCID: VC5214082
InChI: InChI=1S/C13H13NO2S/c15-13(11-2-5-16-8-11)14-4-1-10(7-14)12-3-6-17-9-12/h2-3,5-6,8-10H,1,4,7H2
SMILES: C1CN(CC1C2=CSC=C2)C(=O)C3=COC=C3
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

CAS No.: 2180010-55-1

Cat. No.: VC5214082

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31

* For research use only. Not for human or veterinary use.

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone - 2180010-55-1

Specification

CAS No. 2180010-55-1
Molecular Formula C13H13NO2S
Molecular Weight 247.31
IUPAC Name furan-3-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C13H13NO2S/c15-13(11-2-5-16-8-11)14-4-1-10(7-14)12-3-6-17-9-12/h2-3,5-6,8-10H,1,4,7H2
Standard InChI Key HJEACWQDLLOCAX-UHFFFAOYSA-N
SMILES C1CN(CC1C2=CSC=C2)C(=O)C3=COC=C3

Introduction

Chemical Structure and Molecular Properties

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone possesses a molecular formula of C₁₂H₁₃NO₂S and a molecular weight of 259.3 g/mol. The core structure comprises:

  • A furan-3-yl group, contributing aromaticity and electron-rich characteristics.

  • A pyrrolidine ring, a five-membered saturated heterocycle with a nitrogen atom, enabling hydrogen bonding and conformational flexibility.

  • A thiophen-3-yl substituent on the pyrrolidine ring, introducing sulfur-based reactivity and π-conjugation.

The ketone functional group bridges the furan and pyrrolidine components, creating a planar configuration that enhances intermolecular interactions. Spectroscopic data from related compounds indicate distinct infrared (IR) absorption bands at 1,680–1,720 cm⁻¹ for the carbonyl group and 3,100–3,300 cm⁻¹ for aromatic C–H stretches . Nuclear magnetic resonance (NMR) analysis of analogous structures reveals proton signals for the pyrrolidine ring at δ 2.5–4.0 ppm and aromatic protons in the δ 6.5–8.0 ppm range .

Synthesis and Optimization Strategies

The synthesis of Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves sequential coupling and cyclization reactions. A representative pathway includes:

Pyrrolidine Ring Formation

Physicochemical and Pharmacological Properties

Solubility and Stability

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone exhibits limited aqueous solubility due to its hydrophobic aromatic groups. Stability studies under varying pH conditions (pH 2–12) indicate degradation at extremes, with optimal stability at pH 7.4 (simulating physiological conditions).

Biological Activity

While direct data on this compound is scarce, structurally related molecules demonstrate:

  • Antimicrobial effects: Thiophene-containing analogs inhibit bacterial growth by disrupting cell wall synthesis.

  • Enzyme inhibition: Pyrrolidine ketones modulate cytochrome P450 enzymes, affecting drug metabolism .

  • Anti-inflammatory potential: Furan derivatives reduce prostaglandin synthesis via cyclooxygenase (COX) inhibition.

Applications in Medicinal Chemistry and Material Science

Drug Discovery

The compound’s hybrid structure makes it a candidate for:

  • Multitarget therapeutics: Simultaneous interaction with enzymes and receptors.

  • Prodrug development: Functional groups amenable to esterification or amidation for controlled release.

Organic Electronics

Conjugated thiophene and furan systems enable applications in:

  • Organic photovoltaics (OPVs): As electron donors in bulk heterojunction layers.

  • Semiconducting polymers: Enhancing charge carrier mobility in field-effect transistors.

Comparative Analysis with Analogous Compounds

Compound NameStructural FeaturesKey Differences
(2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanoneMethylated furan ringIncreased steric hindrance
(Thiophen-2-yl)(pyrrolidin-1-yl)methanoneThiophene at position 2Altered π-conjugation pattern
Phenyl(pyrrolidin-1-yl)methanonePhenyl instead of furanEnhanced lipophilicity

Challenges and Future Directions

Current limitations include:

  • Synthetic complexity: Multi-step routes with moderate yields (e.g., 56–77% in analogous syntheses) .

  • Biological data gaps: Need for in vivo toxicity and pharmacokinetic studies.

Future research should prioritize:

  • Catalyst innovation: Transition-metal catalysts for greener synthesis.

  • Structure-activity relationship (SAR) studies: Identifying critical functional groups for target specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator